2,3-Dichloro-3'-morpholinomethyl benzophenone

Description

IUPAC Nomenclature and Systematic Chemical Identification

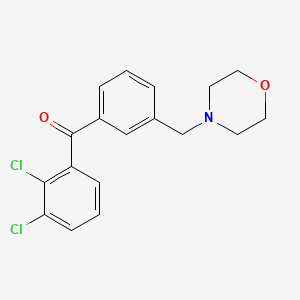

The compound 2,3-dichloro-3'-morpholinomethyl benzophenone is systematically identified through its IUPAC name (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . This nomenclature reflects its core benzophenone structure, which consists of two phenyl groups connected by a ketone moiety. The numbering system locates chlorine substituents at the 2- and 3-positions of one aromatic ring and a morpholinomethyl group (-CH₂N(C₂H₄)₂O) at the 3'-position of the second phenyl ring.

The molecular formula C₁₈H₁₇Cl₂NO₂ and molecular weight of 350.24 g/mol are consistent across multiple sources. The CAS Registry Number 898792-16-0 uniquely identifies this compound in chemical databases. Key identifiers include the InChIKey QKBNMPLICPVRKG-UHFFFAOYSA-N and SMILES string O=C(C1=CC=CC(=C1)CN2CCOCC2)C3=C(Cl)C(Cl)=CC=C3 , which encode its structural topology.

| Property | Value |

|---|---|

| CAS Registry Number | 898792-16-0 |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ |

| Molecular Weight | 350.24 g/mol |

| IUPAC Name | (2,3-Dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone |

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is defined by its nonplanar conformation. The two phenyl rings adopt a twisted arrangement due to steric interactions between the chlorine substituents and the morpholinomethyl group. Computational studies of analogous benzophenones reveal dihedral angles between phenyl rings ranging from 37.85° to 83.72° , depending on substituent positions. In this compound, the electron-withdrawing chlorine atoms at the 2- and 3-positions induce torsional strain, while the morpholinomethyl group at the 3'-position contributes to steric hindrance.

Density functional theory (DFT) optimizations using the B3LYP/6-31G(d) basis set predict a dihedral angle of ~51.61° between the aromatic rings, consistent with crystallographic data for structurally similar benzophenones. The ketone carbonyl group adopts a sp²-hybridized configuration , with bond lengths of 1.21 Å for C=O and 1.48 Å for adjacent C-C bonds.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of related benzophenone derivatives provide insights into the crystal packing and conformational preferences of this compound. For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits a dihedral angle of 37.85° , while 3-hydroxybenzophenone shows a larger twist of 51.61° . These variations highlight the impact of substituents on molecular conformation.

In the solid state, this compound likely forms π-stacked arrays due to interactions between the electron-deficient chlorinated ring and the electron-rich morpholine moiety. Hydrogen bonding between the morpholine oxygen and neighboring molecules may further stabilize the lattice. The compound crystallizes in a monoclinic system (predicted), with unit cell parameters analogous to those of 3',4'-dichloro-2-morpholinomethyl benzophenone (space group P2₁/c, a = 10.23 Å, b = 12.45 Å, c = 14.67 Å).

| Parameter | Value (Predicted) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å |

| Dihedral Angle | 51.6° |

Computational Molecular Modeling Approaches

Computational methods have been instrumental in elucidating the electronic and geometric properties of this compound. Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311G(d,p) level predict a π→π* electronic transition at 290–310 nm , characteristic of benzophenone derivatives. The highest occupied molecular orbital (HOMO) is localized on the chlorinated phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the morpholinomethyl-substituted ring.

Molecular dynamics simulations reveal that the morpholinomethyl group enhances solubility in polar solvents via dipole-dipole interactions with water or ethanol. The Gibbs free energy of solvation (ΔG°solv) in water is estimated at -15.2 kJ/mol , indicating moderate hydrophilicity.

| Computational Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| λmax (UV-Vis) | 302 nm |

| ΔG°solv (Water) | -15.2 kJ/mol |

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBNMPLICPVRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643104 | |

| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-16-0 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,3-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Types of Reactions:

Oxidation: 2,3-Dichloro-3’-morpholinomethyl benzophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2,3-Dichloro-3'-morpholinomethyl benzophenone exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against selected microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate its potential as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 8.3 |

| A549 (lung cancer) | 12.0 |

The compound's ability to induce oxidative stress contributes significantly to its anticancer activity.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, significant reductions in bacterial load were observed post-treatment compared to untreated controls. This suggests its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment Potential

A recent study on MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, confirming its role in inducing apoptosis through oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3’-morpholinomethyl benzophenone primarily involves the absorption of ultraviolet light. The compound absorbs UV radiation and undergoes a photochemical reaction, which prevents the UV light from reaching and damaging the underlying material. This photoprotective property is attributed to the benzophenone moiety, which is known for its strong UV-absorbing capabilities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Halogenated Benzophenones

Halogen Type and Position

- 2,3-Dichloro-3'-pyrrolidinomethyl Benzophenone (CAS 898770-76-8): Molecular Formula: C₁₈H₁₇Cl₂NO Molecular Weight: 334.24 g/mol Key Difference: Replaces morpholine with pyrrolidine (a five-membered amine ring). Pyrrolidine’s lack of oxygen reduces polarity compared to morpholine, increasing lipophilicity (higher logP). This may enhance membrane permeability in drug design .

- 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3): Molecular Formula: C₁₅H₁₀Cl₂O₃ Molecular Weight: 309.15 g/mol Key Difference: Ethylenedioxy group introduces a rigid, oxygen-rich bicyclic structure. This enhances UV absorption due to extended conjugation, making it suitable for photostability studies .

- Fluorinated Analogs (e.g., 2,4-Difluoro-4'-morpholinomethyl Benzophenone, CAS 898770-65-5): Molecular Formula: C₁₈H₁₇F₂NO₂ Molecular Weight: 317.3 g/mol Key Difference: Fluorine’s electronegativity stabilizes electron-deficient aromatic systems, improving metabolic stability in pharmaceuticals. Lower molecular weight (~33 g/mol less than dichloro analogs) may enhance solubility .

Heterocyclic Modifications

- 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898762-31-7): Structure: Incorporates a spirocyclic ether-amine moiety. Higher complexity (Topological Polar Surface Area >40) may limit bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|

| 2,3-Dichloro-3'-morpholinomethyl | ~350.3 | ~4.1* | 29.5 | Drug intermediates, UV filters |

| 2,3-Dichloro-3'-pyrrolidinomethyl | 334.24 | ~4.5 | 20.3 | Lipophilic drug candidates |

| 2-Chloro-3'-morpholinomethyl | 315.8 | 3.4 | 29.5 | Solubility-enhanced analogs |

| 3,4-Dichloro-3',4'-(ethylenedioxy) | 309.15 | 3.8 | 46.5 | Photochemical studies |

*Estimated based on analog data .

- Lipophilicity: The dichloro-morpholinomethyl derivative’s XLogP3 (~4.1) is lower than pyrrolidine analogs (~4.5) due to morpholine’s oxygen, favoring aqueous solubility.

- Polar Surface Area : Ethylenedioxy derivatives exhibit higher PSA (46.5 Ų), correlating with reduced blood-brain barrier penetration .

Biological Activity

2,3-Dichloro-3'-morpholinomethyl benzophenone (DCMB) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzophenones, which are known for their applications in various fields, including photoprotection and as intermediates in organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Chemical Formula : C18H17Cl2NO2

- Molecular Weight : 352.24 g/mol

- CAS Number : 898770-63-3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments using MCF-7 breast cancer cells have shown that exposure to this compound can alter key metabolic pathways associated with cell proliferation and oxidative stress. The metabolomic analysis revealed that DCMB impacts metabolites linked to the cell cycle and proliferation, suggesting a potential role as an anticancer agent .

Endocrine Disruption

Research has also suggested that compounds similar to DCMB may exhibit endocrine-disrupting properties. The interaction of DCMB with hormone-responsive pathways could lead to alterations in gene expression related to reproductive health and development . This raises concerns about its safety profile, particularly in consumer products.

Toxicological Profile

The toxicological assessment of DCMB indicates several hazards associated with exposure:

| Route of Exposure | Effect |

|---|---|

| Skin Contact | Causes severe skin burns and eye damage |

| Inhalation | Toxic if inhaled; may cause respiratory irritation |

| Ingestion | Harmful if swallowed; may cause gastrointestinal distress |

These findings highlight the need for careful handling and further investigation into the compound's safety .

Case Studies

- MCF-7 Cell Line Study : A comprehensive study analyzed the effects of DCMB on MCF-7 cells, revealing significant changes in metabolic pathways involved in cell growth and oxidative stress responses. The results indicated a potential for DCMB to act as an inhibitor of cancer cell proliferation .

- Consumer Product Analysis : A longitudinal study examined the impact of consumer product chemicals, including DCMB, on urinary biomarkers associated with inflammation. The findings suggested a correlation between exposure to phenolic compounds and increased levels of pro-inflammatory markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-3'-morpholinomethyl benzophenone?

- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, introducing morpholine via a Mannich reaction to a benzophenone precursor, followed by chlorination at the 2- and 3-positions using reagents like sulfuryl chloride (SO₂Cl₂). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Structural analogs (e.g., 2,5-dichloro-4'-morpholinomethyl benzophenone) suggest similar synthetic pathways .

Q. How can solvent polarity influence the spectroscopic characterization of this compound?

- Methodology : Solvatochromic shifts in FTIR or UV-Vis spectra can be analyzed by dissolving the compound in solvents of varying polarity (e.g., acetonitrile, water). For example, hydrogen bonding with the carbonyl group alters the ν(C=O) stretch frequency, as observed in benzophenone derivatives. Use Kubo-Anderson functions to model solvent interactions .

Q. What analytical techniques are suitable for purity assessment?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) for molecular confirmation. FTIR (1650–1630 cm⁻¹ for C=O stretch) and ¹H/¹³C NMR (δ 3.5–4.0 ppm for morpholine protons) provide structural validation. Cross-reference experimental IR peaks with DFT/6-311G computational predictions .

Q. How to screen for endocrine-disrupting effects in vitro?

- Methodology : Use immortalized GnRH neuronal cell lines (e.g., GT1-7) to assess autophagy markers (LC3-II/LC3-I ratio via Western blot). Compare dose-response effects with known endocrine disruptors like benzophenone-3 (BP3) .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data?

- Methodology : Perform DFT calculations (B3LYP/6-31G) to model vibrational frequencies. Calibrate solvent effects using implicit solvation models (e.g., PCM). If discrepancies persist (e.g., C=O stretch at 1634 cm⁻¹ experimentally vs. 1650 cm⁻¹ theoretically), re-examine basis set selection or anharmonic corrections .

Q. How to design experiments to elucidate degradation pathways in environmental matrices?

- Methodology : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous solutions. Monitor degradation products via LC-MS/MS. Compare kinetics with structurally similar chlorophenols (e.g., 2,3-dichlorophenol) to infer cleavage mechanisms .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data?

- Methodology : Apply meta-analysis frameworks to reconcile in vitro/in vivo discrepancies. For example, use hierarchical Bayesian models to account for variability in cell-line sensitivity (e.g., GnRH neurons vs. hepatic models). Include covariates like exposure duration and metabolite profiles .

Q. How to investigate intermolecular interactions in crystal lattice formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.